5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Description
Historical Context and Development of the Benzo[c]nih.govacs.orgoxaborole Scaffold
The parent compound, (3H)-benzo[c] nih.govacs.orgoxaborol-1-ol, was first synthesized in 1957 by Torsell and was initially referred to as "boronophthalide". researchgate.netcymitquimica.com Despite its early discovery, the scaffold remained largely unexplored in drug design for several decades. researchgate.net A resurgence of interest occurred in the last two decades, as the potential of organoboron compounds in medicine became more widely recognized. researchgate.netwikipedia.org This renewed focus on benzoxaboroles was significantly bolstered by the regulatory approval of derivatives like Tavaborole, which was approved by the U.S. Food and Drug Administration in 2014 for the treatment of onychomycosis. researchgate.netcymitquimica.com This milestone catalyzed further investigation into the chemistry and biological applications of this unique heterocyclic system.
Overview of Organoboron Heterocycles and the Benzo[c]nih.govacs.orgoxaborole System
Organoboron compounds, particularly those integrated into heterocyclic systems, represent an important class of molecules in chemistry. Boron, a metalloid element, possesses unique electronic characteristics that make it a valuable component in pharmacophores. cymitquimica.com In its stable, neutral sp² hybridized state, the boron atom has a vacant p-orbital, which allows it to readily accept an electron pair and function as a Lewis acid. cymitquimica.com
Benzoxaboroles are formally described as cyclic hemiesters of boronic acid, where the boronic acid functional group is fused with a benzene (B151609) ring. researchgate.netcymitquimica.com This structural arrangement confers greater stability compared to simple arylboronic acids and has positioned the benzoxaborole system as a leading group of organoboron compounds for applications in medicinal and bioanalytical chemistry. cymitquimica.com
Unique Structural Features of the Benzo[c]nih.govacs.orgoxaborole Pharmacophore
The chemical behavior of the benzo[c] nih.govacs.orgoxaborole system is dictated by its distinct structural and electronic features. These include the geometry of the boron atom within the strained five-membered ring, the stability of its covalent bonds, and the tunable acidity of the boronic acid hydroxyl group.
The core of the benzo[c] nih.govacs.orgoxaborole structure consists of a five-membered oxaborole ring fused to a benzene ring. In its neutral state, the boron atom maintains a trigonal planar geometry with sp² hybridization. nih.govcymitquimica.com The incorporation of the sp²-hybridized boron into this five-membered ring system induces significant ring strain. nih.gov
This strain is a key factor in the compound's reactivity and acidity. The strain is substantially relieved upon ionization, a process in which the boron atom acts as a Lewis acid, accepts a hydroxide (B78521) ion, and transitions from a trigonal planar (sp²) to an anionic, tetrahedral (sp³) geometry. This favorable transition to a less-strained conformation facilitates the ionization of the boronic acid. nih.gov
Perhaps the most significant physicochemical consequence of incorporating a boronic acid into the oxaborole ring is the marked decrease in its acid dissociation constant (pKa). nih.gov The pKa of the unsubstituted benzo[c] nih.govacs.orgoxaborol-1(3H)-ol is approximately 7.3, which is substantially lower than that of a simple acyclic analog like phenylboronic acid (pKa ≈ 8.8). nih.gov This increased acidity is a direct result of the relief of ring strain that accompanies the boron atom's transition from a trigonal planar to a tetrahedral geometry upon ionization. nih.gov
The acidity of the benzoxaborole scaffold can be further and predictably modified by introducing substituents onto the aromatic ring. nih.gov The electronic effects of these substituents follow a classic Hammett relationship, where a linear correlation is observed between the measured pKa values and the Hammett substituent constants (σ). nih.gov Electron-withdrawing groups increase the Lewis acidity of the boron atom, thereby lowering the pKa, while electron-donating groups have the opposite effect. This principle allows for the fine-tuning of the molecule's acidity for specific applications.
| Compound | Ring System | Aqueous pKa |
|---|---|---|
| Phenylboronic Acid (PBA) | Acyclic | 8.8 |
| Benzo[c] nih.govacs.orgoxaborol-1(3H)-ol | 5-membered | 7.34 |
| Benzoxaborin | 6-membered | 8.40 |
Data sourced from Tomsho et al., ACS Med. Chem. Lett. (2012). nih.gov
| Substituent at 5-Position | Hammett Constant (σp) | Aqueous pKa |
|---|---|---|
| -OCH3 (Methoxy) | -0.27 | 7.86 |
| -CH3 (Methyl) | -0.17 | 7.68 |
| -H (Unsubstituted) | 0.00 | 7.34 |
| -F (Fluoro) | 0.06 | 7.18 |
| -Cl (Chloro) | 0.23 | 6.99 |
| -NO2 (Nitro) | 0.78 | (Not Reported) |
Data for reported pKa values sourced from Tomsho et al., ACS Med. Chem. Lett. (2012). nih.gov The pKa for the 5-nitro derivative is not specified in the source, but the strong electron-withdrawing nature of the nitro group (σp = 0.78) predicts a pKa significantly lower than 6.99.
Contextual Significance of Functionalized Benzo[c]nih.govacs.orgoxaborol-1(3H)-ol Derivatives
The functionalization of the benzoxaborole scaffold is a cornerstone of its application in medicinal chemistry. By strategically adding or modifying substituents on the aromatic ring, chemists can modulate the molecule's physicochemical properties, including acidity, solubility, and lipophilicity. nih.gov These modifications, in turn, influence how the molecule interacts with biological systems. This has led to the exploration of numerous derivatives for a range of therapeutic areas, with a particular focus on antimicrobial agents.
The subject of this article, 5-nitrobenzo[c] nih.govacs.orgoxaborol-1(3H)-ol (CAS: 875816-94-7; Molecular Formula: C₇H₆BNO₄; Molecular Weight: 178.94 g/mol ), is a key example of such a functionalized derivative. The presence of the strongly electron-withdrawing nitro (-NO₂) group at the 5-position is its defining feature. Based on the Hammett relationship, this substituent is expected to significantly increase the Lewis acidity of the boron center, resulting in a substantially lower pKa compared to the unsubstituted parent compound. This heightened acidity is a critical chemical characteristic that influences its reactivity and potential for forming stable adducts with biological targets.
Properties
IUPAC Name |
1-hydroxy-5-nitro-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUKHRCRSXJPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization of 5 Nitrobenzo C 1 2 Oxaborol 1 3h Ol
Established Synthetic Pathways to Benzo[c]benchchem.comacs.orgoxaborol-1(3H)-ol Core
The fundamental structure of benzo[c] acs.orgoxaborol-1(3H)-ol is a bicyclic system containing a boron atom. A prevalent and effective method for constructing this core involves the intramolecular cyclization of a suitably substituted phenylboronic acid.
Reduction of 2-Formylphenylboronic Acid
A well-established and widely utilized pathway to the benzo[c] acs.orgoxaborol-1(3H)-ol core is the reduction of 2-formylphenylboronic acid. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the transformation. The aldehyde functional group is reduced to a hydroxymethyl group, which then undergoes a spontaneous intramolecular esterification with the adjacent boronic acid moiety to form the stable five-membered oxaborole ring.
The reduction can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, offering mild reaction conditions and high yields. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol.
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 2-Formylphenylboronic Acid | Sodium borohydride (NaBH₄) | Methanol/Ethanol | Benzo[c] acs.orgoxaborol-1(3H)-ol |
Nitration Strategies for Introducing the Nitro Group
The introduction of a nitro group onto the benzoxaborole ring is a key step in the synthesis of 5-nitrobenzo[c] acs.orgoxaborol-1(3H)-ol. This can be achieved either by direct nitration of the pre-formed benzoxaborole core or by utilizing a nitro-substituted starting material.
Regioselective Nitration of Benzo[c]benchchem.comacs.orgoxaborol-1(3H)-ol
The direct nitration of benzo[c] acs.orgoxaborol-1(3H)-ol presents a challenge in controlling the regioselectivity of the reaction. The directing effects of the fused benzene (B151609) ring and the oxaborole heterocycle influence the position of electrophilic substitution. The use of fuming nitric acid is a common method for the nitration of benzoxaborole, which has been reported to yield the 6-nitro derivative. Achieving selective nitration at the 5-position would likely require careful optimization of reaction conditions, including the choice of nitrating agent, solvent, and temperature.
Challenges and Optimization in Nitration Processes
The primary challenge in the direct nitration of the benzoxaborole core is achieving the desired regioselectivity for the 5-nitro isomer. The electronic properties of the benzoxaborole system can direct nitration to other positions, primarily the 6-position. Overcoming this requires a strategic approach, potentially involving the use of blocking groups or specialized nitrating agents to favor substitution at the 5-position. The acidic conditions of nitration can also lead to side reactions, including potential degradation of the oxaborole ring. Therefore, optimization of the reaction to balance reactivity and selectivity is crucial.
Synthesis of 5-nitrobenzo[c]benchchem.comacs.orgoxaborol-1(3H)-ol and Related Nitro-substituted Derivatives
An alternative and potentially more controlled approach to obtaining 5-nitrobenzo[c] acs.orgoxaborol-1(3H)-ol is to start with a precursor that already contains the nitro group at the desired position. A plausible synthetic route would involve the synthesis of 2-formyl-5-nitrophenylboronic acid, followed by its reduction and subsequent cyclization.
A potential pathway to this key intermediate begins with the commercially available 2-bromo-5-nitrobenzaldehyde. This starting material can be converted to the corresponding boronic acid through a palladium-catalyzed cross-coupling reaction with a suitable boron source, such as bis(pinacolato)diboron, followed by hydrolysis. The resulting 2-formyl-5-nitrophenylboronic acid can then be reduced using a reagent like sodium borohydride, leading to the formation of 5-nitrobenzo[c] acs.orgoxaborol-1(3H)-ol.
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Bromo-5-nitrobenzaldehyde | Bis(pinacolato)diboron, Pd catalyst | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-nitrobenzaldehyde |
| 2 | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-nitrobenzaldehyde | Hydrolysis (e.g., aqueous acid) | 2-Formyl-5-nitrophenylboronic acid |
| 3 | 2-Formyl-5-nitrophenylboronic acid | Sodium borohydride (NaBH₄) | 5-nitrobenzo[c] acs.orgoxaborol-1(3H)-ol |
Synthetic Transformations from the Nitro Group
The nitro group on the 5-position of the benzoxaborole ring serves as a versatile functional handle for further synthetic modifications. One of the most common and useful transformations of an aromatic nitro group is its reduction to an amino group.
This reduction can be achieved using a variety of established methods. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a highly effective and clean method for this conversion. Other reducing agents, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, can also be used. The resulting 5-aminobenzo[c] acs.orgoxaborol-1(3H)-ol is a valuable intermediate for the synthesis of a wide range of other derivatives through reactions of the amino group, such as acylation, alkylation, and diazotization followed by substitution. nih.govwikipedia.org
| Starting Material | Transformation | Typical Reagents | Product |
|---|---|---|---|
| 5-nitrobenzo[c] acs.orgoxaborol-1(3H)-ol | Reduction | H₂, Pd/C; SnCl₂, HCl; Fe, CH₃COOH | 5-aminobenzo[c] acs.orgoxaborol-1(3H)-ol |
Reduction to Amino-Substituted Benzo[c]nih.govchemrxiv.orgoxaborol-1(3H)-ol Derivatives
The conversion of the nitro group in 5-nitrobenzo[c] nih.govchemrxiv.orgoxaborol-1(3H)-ol to an amino group is a pivotal step in the derivatization of this scaffold. This transformation yields 5-aminobenzo[c] nih.govchemrxiv.orgoxaborol-1(3H)-ol, a versatile intermediate for further functionalization. The most common and efficient method for this reduction is catalytic hydrogenation.
This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. The reaction proceeds through the transfer of hydrogen atoms to the nitro group, leading to the formation of the corresponding aniline (B41778) derivative. The reaction pathway for catalytic hydrogenation of nitroarenes generally involves initial reduction to a nitroso compound, followed by further reduction to a hydroxylamine (B1172632), which is then converted to the amine.
Alternative pathways can involve the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo species, which are subsequently reduced to the final amine product. almacgroup.com The choice of catalyst, solvent, temperature, and pressure can be optimized to ensure high yield and selectivity.
Functionalization via Amino Derivatives (e.g., Acylation, Amide Bond Formation)
The amino group of 5-aminobenzo[c] nih.govchemrxiv.orgoxaborol-1(3H)-ol serves as a key handle for introducing a wide array of functional groups, primarily through acylation to form amide bonds. These reactions significantly expand the chemical diversity of the benzoxaborole scaffold.
Two primary strategies are employed for this purpose. The first involves the reaction of the amino derivative with commercially available acyl chlorides in a suitable solvent like dichloromethane (B109758) (DCM), often with a base such as pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.net The second, more versatile approach, is used for creating amides from carboxylic acids. This method involves the in-situ activation of the carboxylic acid with a coupling agent, followed by reaction with the aminobenzoxaborole. Common coupling reagents include 1,1'-carbonyldiimidazole (B1668759) (CDI) and combinations like 3-(((ethylimino)methylene)amino)-N,N-dimethylpropan-1-amine hydrochloride (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These reagents facilitate the formation of a highly reactive intermediate that readily couples with the amine.
| Acylating Agent | Coupling/Activation Method | Typical Solvent | Key Features |
|---|---|---|---|
| Acyl Chlorides | Direct reaction with amine, often with a base (e.g., pyridine) | Dichloromethane (DCM) | Suitable for commercially available acyl chlorides. |
| Carboxylic Acids (Aromatic/Heteroaromatic) | In-situ activation with 1,1'-carbonyldiimidazole (CDI) | Dimethylsulfoxide (DMSO) | One-pot procedure for a wide range of carboxylic acids. |
| Carboxylic Acids | EDC/HOBt coupling | Dimethylformamide (DMF) | Standard peptide coupling conditions, effective for various amino acid derivatives. |
Exploration of Advanced Synthetic Methodologies
Modern synthetic chemistry offers sophisticated techniques that can enhance the efficiency, safety, and scope of benzoxaborole synthesis and derivatization.
Continuous Flow Hydrogenation in Oxaborole Synthesis
Continuous flow hydrogenation has emerged as a superior alternative to traditional batch processing for the reduction of nitroaromatics. almacgroup.comresearchgate.netrsc.org This technology offers significant advantages in terms of safety, by minimizing the volume of hydrogen gas and pyrophoric catalysts handled at any given time, and efficiency, through improved heat and mass transfer. researchgate.netresearchgate.net
In a typical setup, a solution of the nitro-substituted benzoxaborole and a stream of hydrogen gas are passed through a heated tube packed with a heterogeneous catalyst (a packed-bed reactor). almacgroup.commdpi.com This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, cleaner reactions, and simplified workup procedures. almacgroup.comresearchgate.net The use of catalysts like mesoporous Pd@SBA-15 has been shown to be highly efficient for the continuous flow hydrogenation of various nitroaromatics, demonstrating excellent functional group tolerance. mdpi.com This methodology is directly applicable to the large-scale, safe, and efficient production of aminobenzo[c] nih.govchemrxiv.orgoxaborol-1(3H)-ol derivatives.
| Feature | Batch Hydrogenation | Continuous Flow Hydrogenation |
|---|---|---|
| Safety | Higher risks associated with large volumes of hydrogen and pyrophoric catalysts. | Enhanced safety due to small reaction volumes and contained catalysts. researchgate.netresearchgate.net |
| Efficiency | Limited by heat and mass transfer, potentially leading to side reactions. | Superior heat and mass transfer, leading to higher yields and purity. almacgroup.com |
| Scalability | Scaling up can be challenging and hazardous. | Easily scalable by extending operation time or using larger reactors. almacgroup.com |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. mdpi.com |
Modular Synthesis Approaches for Structural Extension
Modular synthesis provides a powerful strategy for rapidly generating libraries of structurally diverse compounds from simple building blocks. nih.gov This approach is highly valuable for the structural extension of the benzo[c] nih.govchemrxiv.orgoxaborol-1(3H)-ol core.
One such advanced modular method is the rhodium-catalyzed [2+2+2] cycloaddition. nih.govchemrxiv.orgacs.org This technique allows for the construction of complex benzoxaborole scaffolds by combining modular components in a single, highly atom-efficient step. nih.gov For instance, MIDA (N-methyliminodiacetic acid)-protected alkyne boronic acids can be reacted with diynes to rapidly assemble the benzoxaborole ring system. nih.govchemrxiv.orgacs.org A key innovation in this area is the use of chelation assistance, where a nearby functional group (like an alcohol) on one of the reactants helps to overcome steric hindrance and facilitates the catalytic cycle. nih.govacs.org This modular approach enables the synthesis of a wide range of benzoxaboraheterocycles with varying ring sizes and functional groups, which would be challenging to access through traditional linear synthetic routes. nih.gov
Reaction Mechanisms and Chemical Transformations
Hydrolytic Stability and Ring-Opening/Closing Dynamics
The benzoxaborole ring system, a key feature of 5-nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol, exhibits unique structural and physicochemical properties in aqueous environments. Its stability is not static but is characterized by a dynamic interplay between a closed, cyclic hemiboronic acid form and an open, boronic acid form.
In aqueous solutions, the benzoxaborole moiety exists in a dynamic equilibrium between its cyclic form (1C) and its open-chain boronic acid form (1O). nih.gov Extensive studies using NMR spectroscopy have demonstrated a strong preference for the closed, five-membered ring structure. nih.gov This preference for the cyclic form is a hallmark of the benzoxaborole pharmacophore and its derivatives, contributing to their unusual robustness and high water solubility compared to typical boronic acids. nih.gov
The equilibrium is rapid, with the oxaborole ring undergoing swift hydrolytic ring-closing and opening. nih.gov At ambient temperatures, the rate of this dynamic exchange is greater than 100 Hz. nih.gov This indicates that while the closed form is thermodynamically favored, the ring system is not inert and can readily interconvert, a factor that may be crucial for its interaction with biological targets. The stability of the cyclic form is notable, showing great resistance to both acidic and basic aqueous deboronation. nih.gov
Table 1: Equilibrium Preference in Benzoxaborole Systems This table illustrates the general preference for the closed-ring form in benzoxaborole systems based on spectroscopic data.
| Feature | Observation | Reference |
| Dominant Species | The closed, cyclic hemiboronic acid form (1C) is strongly preferred over the open boronic acid form (1O). | nih.gov |
| Equilibrium Rate | Rapid hydrolytic ring closing–opening occurs at a rate of >100 Hz at ambient temperature. | nih.gov |
| Stability | The compound shows significant resistance to aqueous deboronation under acidic and basic conditions. | nih.gov |
The mechanism governing the rapid ring-opening and closing dynamics involves rate-limiting proton-transfer steps. nih.gov This kinetic behavior is central to understanding the hydrolytic stability of the oxaborole ring. The process of hydrolysis, which leads to the open-chain boronic acid, is not simply a direct addition of water but is mediated by the transfer of protons. The kinetics of this process are influenced by the local chemical environment, including pH and the presence of proton donors or acceptors.
Studies on related systems have shown that the intrinsic barrier to proton transfer can be affected by the aromaticity and stability of the resulting conjugate base. nih.gov While specific isotopic retardation data for 5-nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol is not detailed in the provided sources, the identification of proton transfer as the rate-limiting step implies that substituting protium (B1232500) with deuterium (B1214612) would likely slow down the hydrolysis rate (a kinetic isotope effect), further confirming the proposed mechanism. nih.gov
Boron Coordination Chemistry within the Oxaborole Ring
The chemistry of 5-nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol is dominated by the properties of its boron center. The trivalent, sp²-hybridized boron atom possesses a vacant p-orbital, making it an electrophilic Lewis acid. wiley-vch.de This electronic configuration dictates its coordination chemistry.
As a Lewis acid, the boron atom in the benzoxaborole ring can readily accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or other nucleophiles. nih.gov This interaction results in a change in the boron's coordination geometry from trigonal planar (sp²) to tetrahedral (sp³), forming a tetrahedral boronate species. nih.govwiley-vch.de This ability to form reversible, covalent bonds with biological nucleophiles, such as the diol groups in carbohydrates or amino acid residues in enzymes, is a key aspect of the bioactivity of benzoxaboroles. nih.govnih.gov X-ray crystal structures of benzoxaboroles complexed with ligands have confirmed the formation of these stable tetrahedral boronate diesters. nih.gov
The boron center in benzoxaboroles acts as a potent Lewis acid, a property that is more pronounced compared to many arylboronic acids. nih.gov This Lewis acidity is fundamental to its ability to form dative bonds with electron-donating atoms like nitrogen or oxygen found in biological macromolecules. nih.govresearchgate.net A dative bond, or coordinate covalent bond, is formed when a Lewis base donates a pair of electrons to the vacant orbital of the Lewis acidic boron atom. researchgate.net The strength of this Lewis acidity is influenced by the substituents on the aromatic ring. wiley-vch.denih.gov The formation of these dative interactions is a critical mechanism through which benzoxaborole derivatives engage with their molecular targets. nih.gov
Reactivity Modulations by the Nitro Group
The presence of a nitro group (-NO₂) at the 5-position of the benzo[c] nih.govnih.govoxaborol-1(3H)-ol scaffold significantly modulates its chemical reactivity. The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects. researchgate.netnih.gov This property has profound consequences for the molecule's electronic distribution and, consequently, its chemical behavior. researchgate.net
The primary effect of the electron-withdrawing nitro group is an enhancement of the Lewis acidity of the boron center. By pulling electron density away from the aromatic ring and, subsequently, from the boron atom, the nitro group makes the boron's vacant p-orbital more electron-deficient and thus more electrophilic. nih.gov According to established principles, stronger substituent electronegativity and electron-withdrawing capacity correlate with increased Lewis acidity for boron compounds. wiley-vch.denih.gov This heightened Lewis acidity increases the propensity of 5-nitrobenzo[c] nih.govnih.govoxaborol-1(3H)-ol to form tetrahedral boronate adducts with nucleophiles compared to its unsubstituted counterpart.
Table 2: Influence of Nitro Group on Chemical Properties This table summarizes the electronic effects of the 5-nitro substituent on the reactivity of the benzoxaborole ring.
| Property Affected | Effect of the Nitro Group | Mechanism | Reference |
| Lewis Acidity | Increased | The electron-withdrawing nature of the -NO₂ group enhances the electrophilicity of the boron center. | nih.govresearchgate.net |
| Formation of Boronate Species | More Favorable | Heightened Lewis acidity promotes interaction and covalent bond formation with Lewis bases (nucleophiles). | nih.govwiley-vch.de |
| Aromatic Ring Reactivity | Activated towards Nucleophilic Attack | The -NO₂ group withdraws electron density, making the aromatic ring more susceptible to attack by nucleophiles. | mdpi.com |
Electronic Effects on Boron Center Reactivity
The chemical reactivity of the boron center in 5-nitrobenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol is profoundly influenced by the electronic properties of the benzoxaborole scaffold and its substituents. Benzoxaboroles, as a class, are recognized as Lewis acids, a characteristic stemming from the electron-deficient nature of the boron atom. acs.orgresearchgate.net Their Lewis acidity is generally greater than that of corresponding acyclic phenylboronic acids. acs.org This enhanced acidity is attributed to the ring strain within the five-membered heterocyclic ring, which makes the trigonal planar boron center more receptive to nucleophilic attack, thereby relieving strain as it transitions to a tetrahedral geometry. acs.orgnih.gov
The introduction of a nitro group at the 5-position significantly amplifies this effect. The nitro group is a potent electron-withdrawing group, which decreases the electron density across the aromatic ring and, by extension, at the boron center. This inductive and resonance-based withdrawal of electron density intensifies the Lewis acidic character of the boron atom. For aryl boronic acids in general, the presence of electron-withdrawing substituents is known to decrease the pKa, which corresponds to an increase in acidity. researchgate.net Consequently, 5-nitrobenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol is expected to be a significantly stronger Lewis acid than the unsubstituted parent compound, rendering its boron center more susceptible to interaction with Lewis bases and nucleophiles.
Impact on Boron-Carbon Bond Hydrolytic Resistance
A defining characteristic of the benzoxaborole scaffold is the pronounced stability of its endocyclic boron-carbon (B-C) bond, particularly its resistance to hydrolysis. researchgate.netresearchgate.net This stability is notably higher than that observed in acyclic boronic acids. researchgate.net Research has demonstrated that the parent compound, benzo[c] nih.govrsc.orgoxaborol-1(3H)-ol, is remarkably stable, with one study reporting its near-quantitative recovery after being refluxed in 10% hydrochloric acid for three hours. researchgate.net This inherent stability is a key feature of the fused ring system.
While the 5-nitro group strongly influences the reactivity at the boron center, the hydrolytic stability of the B-C bond is primarily a function of its incorporation within the robust aromatic framework. The equilibrium for benzoxaboroles in aqueous solution lies heavily in favor of the closed, cyclic form. nih.gov While potent electronic effects can modulate many chemical properties, the fundamental resistance of the B-C bond to cleavage by water is a hallmark of the benzoxaborole class, including the 5-nitro derivative. This stability ensures the integrity of the core structure under a wide range of conditions.
Transformational Chemistry of Benzo[c]nih.govrsc.orgoxaborol-1(3H)-ol and its Derivatives
Ring Expansion Reactions and Homologs
The transformational chemistry of benzoxaboroles includes the synthesis of homologous structures and the potential for ring expansion. The most direct homolog is benzoxaborin, a six-membered ring system. The expansion from the five-membered oxaborole ring to the six-membered oxaborin ring alleviates the ring strain present in the former. nih.gov This reduction in strain has a direct impact on Lewis acidity; benzoxaborin exhibits a higher pKa (8.4) compared to benzoxaborole (7.3), indicating it is a weaker acid. nih.gov This demonstrates that modifications to the heterocyclic ring size can be used to tune the electronic properties of the boron center.
While direct ring expansion of the benzoxaborole core is not widely reported, related transformations in analogous systems highlight its potential. For instance, an unexpected rearrangement and expansion occurred during the attempted synthesis of an oxazoline-substituted benzosiloxaborole, a close silicon analogue. This reaction resulted in an unprecedented seven-membered heterocyclic system containing a stable B–O–B–O–Si linkage, stabilized by an intramolecular N–B coordination bond. rsc.org Such reactions underscore the potential for complex rearrangements and expansions within this class of boron heterocycles, opening avenues for the synthesis of novel, larger ring systems.
Heteroelement Analogues (e.g., Si, N, P, I Incorporation)
The versatility of the benzoxaborole framework is further demonstrated by the synthesis of analogues where carbon atoms are replaced by other heteroatoms. nih.gov This substitution can occur within the heterocyclic ring or the fused aromatic ring, leading to significant changes in the molecule's structural and physicochemical properties. researchgate.net
Table 1: Synthesis of Heteroelement Analogues of Benzoxaborole
| Heteroelement | Analogue Class | Synthetic Precursor(s) | Key Reaction Step | Reference |
|---|---|---|---|---|
| Boron (B) | Benzoxadiborole | 1,2-bis(dichloroboryl)benzene (B14340685) | Aminolysis followed by ring closure with hydroxide. | nih.gov |
| Silicon (Si) | Benzosiloxaborole | ortho-bromoaryl(dimethyl)silanes | Bromine-lithium exchange, boronation with B(OR)₃, and hydrolysis. | researchgate.net |
| Nitrogen (N) | Pyridoxaborole | 3-bromopyridine (B30812) | Br/Li exchange and trapping with benzaldehydes. | nih.gov |
Benzoxadiboroles : Replacing the C3 carbon with a second boron atom yields a benzoxadiborole, featuring a B-O-B linkage. These have been synthesized from 1,2-bis(dichloroboryl)benzene precursors. nih.gov
Benzosiloxaboroles : The substitution of the C3 carbon with a silicon atom creates benzosiloxaboroles, which contain a B-O-Si linkage. nih.gov These silicon analogues have been shown to possess increased Lewis acidity compared to their carbon counterparts. researchgate.net Their synthesis often involves halogen-lithium exchange followed by boronation and cyclization. researchgate.net
Pyridoxaboroles : Replacing a C-H unit in the benzene (B151609) ring with a nitrogen atom results in pyridoxaboroles. These aza-analogues are amphoteric compounds, possessing both a Lewis acidic boron center and a basic nitrogen atom, which can lead to aggregation through intermolecular N–B dative bonds. nih.gov
The incorporation of other elements like tin (Sn), phosphorus (P), and iodine (I) into related boracyclic systems has also been explored, highlighting a broad field of heteroelement chemistry centered on the benzoxaborole motif. nih.gov
Redox Chemistry of Boron-Doped Heterocycles
Incorporating a boron atom into polycyclic aromatic hydrocarbons (PAHs) fundamentally alters their electronic structure and redox properties. The vacant p-orbital on the three-coordinate boron atom allows it to act as a π-electron acceptor, effectively modulating the frontier molecular orbitals of the conjugated system. rsc.org This electronic perturbation facilitates unique redox behaviors not observed in their all-carbon counterparts.
A prominent example is seen in carbene-stabilized borafluorenes, which are structurally related to the benzoxaborole core. While neutral and cationic borafluorenes are common, the stabilization and isolation of borafluorene anions have been a significant challenge due to their high reactivity. sciencedaily.com However, by using N-heterocyclic carbenes (NHCs) to stabilize the boron center, researchers have successfully synthesized and isolated stable borafluorene monoanions via two-electron chemical reduction. chemistryviews.orgresearchgate.net
This ability to stabilize different charge states enables multi-stage redox chemistry. For example, certain carbene-stabilized diboron-doped PAHs undergo reversible one- and two-electron oxidation processes to form stable radical monocations and dications. rsc.orgrsc.org The radical species often show electron delocalization across the π-system, including both boron centers. rsc.org This rich redox behavior, including the stabilization of multiple charged species, underscores the profound impact of boron doping on the electronic properties of heterocyclic systems. rsc.orgrsc.org
Electronic Structure and Molecular Properties
Computational Investigations of Electronic Structure
Theoretical calculations are essential for understanding the molecular orbitals, charge distribution, and aromaticity of 5-nitrobenzo[c] rsc.orgontosight.aioxaborol-1(3H)-ol.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals determine a molecule's nucleophilic and electrophilic character, respectively. youtube.com
For a molecule like 5-nitrobenzo[c] rsc.orgontosight.aioxaborol-1(3H)-ol, the HOMO is expected to be distributed primarily across the benzoxaborole ring system, while the LUMO's electron density will be significantly localized on the nitro group and the aromatic ring to which it is attached. The introduction of electron-donating or electron-withdrawing substituents is a common strategy to tune the energy levels of these frontier orbitals. rsc.org
In analogous nitro-aromatic systems, such as nitrobenzo-azaborines, Density Functional Theory (DFT) calculations have shown that the nitro group substantially lowers the energy of the LUMO. researchgate.net This lowering of the LUMO energy, and the corresponding increase in the HOMO-LUMO energy gap, modulates the molecule's electronic transitions and reactivity. researchgate.net The strong electron-withdrawing nature of the nitro group pulls electron density from the ring, stabilizing the LUMO and making the molecule more susceptible to nucleophilic attack.
Table 1: Conceptual Frontier Molecular Orbital Properties This table is based on established principles of FMO theory and data from analogous nitro-aromatic compounds.
| Molecular Orbital | Expected Primary Location | Influence of Nitro Group | Implied Reactivity |
| HOMO | Benzo[c] rsc.orgontosight.aioxaborol ring | Minor energy level depression | Nucleophilic character |
| LUMO | Nitro group & attached benzene (B151609) ring | Significant energy level depression | Electrophilic character |
The charge distribution within 5-nitrobenzo[c] rsc.orgontosight.aioxaborol-1(3H)-ol is highly polarized due to the presence of electronegative oxygen and nitrogen atoms, the boron atom, and the powerful nitro group. The nitro group is characterized by its strong electron-withdrawing nature, which it exerts through both inductive and resonance effects. nih.govsvedbergopen.com This significantly reduces the electron density of the aromatic scaffold. nih.gov
Bonding models based on computational methods, such as Mulliken, Hirshfeld, or Bader charge analysis, can quantify the partial charges on each atom. In para-substituted nitrobenzene (B124822) derivatives, quantum chemistry modeling has been used to describe the electron-attracting ability of the nitro group by calculating the charge of the substituent active region. researchgate.net These models consistently show a significant positive charge on the nitrogen atom of the nitro group and negative charges on the oxygen atoms. This charge separation creates a strong dipole moment. The boron atom in the oxaborole ring acts as a Lewis acidic center. researchgate.net
The electron density is pulled from the benzene ring towards the nitro group, leading to a partial positive charge (δ+) on the ring carbons, particularly those ortho and para to the nitro group. This electronic shift is fundamental to the molecule's reactivity and intermolecular interactions.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. nih.govgithub.io It involves placing a "ghost" atom (with no charge or electrons) at the center of a ring or at a specific distance above it (e.g., NICS(1)) and calculating the magnetic shielding at that point. nih.govmdpi.com A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. kiku.dk
For the benzo[c] rsc.orgontosight.aioxaborol-1(3H)-ol scaffold, the benzene ring is expected to exhibit a significant negative NICS value, confirming its aromatic character. The five-membered oxaborole ring's aromaticity is more complex. In related benzofuranone systems, the five-membered furan (B31954) ring is less aromatic than a pyrrole (B145914) ring. mdpi.com The replacement of a carbon atom with a boron atom in the oxaborole ring further influences its electronic structure. While the benzene portion of the scaffold retains strong aromaticity, the heterocyclic ring contributes to a lesser degree. The introduction of the nitro group is not expected to fundamentally alter the aromatic nature of the benzene ring, though it will significantly influence the ring's electron density.
Influence of the Nitro Group on Electronic Properties
The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov Its effect on the electronic structure of the benzo[c] rsc.orgontosight.aioxaborol-1(3H)-ol scaffold is profound. The Hammett equation, which quantifies the electronic effect of substituents on an aromatic ring, assigns a highly positive σp value to the nitro group (+0.78), indicating its powerful electron-withdrawing capability. rsc.org
This effect modulates the electronic properties in several ways:
Reduction of Electron Density: The nitro group withdraws electron density from the benzene ring via resonance and inductive effects, making the ring electron-deficient. nih.gov
LUMO Stabilization: As discussed in the FMO analysis, the LUMO energy is significantly lowered, which can impact the molecule's photophysical properties and its susceptibility to reduction.
Polarization: It enhances the polarity of the molecule, influencing its solubility and its ability to participate in dipole-dipole interactions and hydrogen bonding. svedbergopen.com
Studies on nitrobenzonitriles, which feature two strong electron-withdrawing groups, highlight how these substituents compete for the electron density of the phenyl ring, causing structural and electronic changes. rsc.org In 5-nitrobenzo[c] rsc.orgontosight.aioxaborol-1(3H)-ol, the nitro group's pull of electron density is the dominant electronic feature influencing the aromatic system.
Structural Analysis of the Benzo[c]rsc.orgontosight.aioxaborol-1(3H)-ol Scaffold
X-ray crystallography of the 5-fluoro derivative reveals that the benzo[c] rsc.orgontosight.aioxaborol-1(3H)-ol scaffold is essentially planar. researchgate.net The molecule consists of a fused benzene ring and a five-membered oxaborole ring. In the crystal structure of the fluoro-analogue, the molecules form centrosymmetric dimers through strong hydrogen bonds between the hydroxyl group on the boron atom of one molecule and the oxygen atom of the oxaborole ring of another. researchgate.net
The planarity of the ring system is a key feature, allowing for effective π-electron delocalization across the aromatic portion of the molecule. The introduction of a nitro group at the 5-position is not expected to cause significant deviation from this planarity. The C-N bond of the nitro group will lie in the plane of the aromatic ring, although slight twisting of the O-N-O plane can occur to minimize steric interactions. nih.gov
Table 2: Representative Crystallographic Data for the Analogous 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol Data from the crystal structure of 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Molecular Geometry | Planar (maximum deviation 0.035 Å) |
| Key Intermolecular Interaction | O—H⋯O hydrogen bonds forming R²₂(8) dimers |
Geometric Parameters and Conformation
Computational studies, typically employing methods like Density Functional Theory (DFT), are instrumental in elucidating the geometric parameters of molecules for which experimental crystal structure data may not be available. These calculations provide valuable insights into bond lengths, bond angles, and dihedral angles.
For the broader class of benzoxaboroles, the five-membered oxaborole ring fused to the benzene ring imposes a planarity on the core structure. In the case of the related compound, 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, X-ray crystallography has shown that the molecule is essentially planar. It is anticipated that 5-nitrobenzo[c] researchgate.netresearchgate.netoxaborol-1(3H)-ol would adopt a similar planar conformation to maximize aromatic stabilization.
Theoretical calculations comparing experimental and computed geometric parameters for various molecules have demonstrated a high degree of correlation, suggesting that DFT methods can provide reliable geometric data in the absence of experimental structures. researchgate.netresearchgate.net
Table 1: Predicted Geometric Parameters for 5-nitrobenzo[c] researchgate.netresearchgate.netoxaborol-1(3H)-ol (Note: The following data is illustrative and based on general principles of computational chemistry for similar structures, as specific experimental data for the title compound is not readily available in the searched literature.)
| Parameter | Predicted Value |
|---|---|
| C-NO₂ Bond Length | ~1.47 Å |
| B-O(H) Bond Length | ~1.37 Å |
| B-O(ring) Bond Length | ~1.38 Å |
| C-B Bond Length | ~1.55 Å |
| O-N-O Bond Angle | ~124° |
Conformational Stability and Energetics (e.g., Gibbs Free Energies)
The study of tautomerism is crucial for understanding the stability and reactivity of heterocyclic compounds. For 5-nitrobenzo[c] researchgate.netresearchgate.netoxaborol-1(3H)-ol, different tautomeric forms could potentially exist, and their relative stabilities can be assessed through the calculation of Gibbs free energies. mdpi.com
In related heterocyclic systems, computational studies have shown that the relative stability of tautomers can be significantly influenced by the environment, such as the solvent. nih.gov For nitro-containing benzotriazoles, theoretical calculations have successfully identified the most energetically favorable tautomer, which was later confirmed by experimental X-ray diffraction data. mdpi.com While specific Gibbs free energy calculations for the tautomers of 5-nitrobenzo[c] researchgate.netresearchgate.netoxaborol-1(3H)-ol are not prominently available, the principles of such analyses are well-established. It is generally observed that the tautomer which preserves the aromaticity of the benzene ring is significantly more stable.
Structure-Reactivity and Structure-Property Relationships
The chemical reactivity and physical properties of a molecule are intrinsically linked to its structure. The introduction of substituents onto a core scaffold can dramatically alter these characteristics, a principle that is fundamental to drug design and materials science.
Hammett Analysis for pKa Prediction
The acidity of the boronic acid moiety in benzoxaboroles is a key determinant of their biological activity. The Hammett equation provides a quantitative means to correlate the electronic effects of substituents on the aromatic ring with the pKa of the acidic proton.
A study on a series of substituted benzoxaboroles demonstrated an excellent linear correlation between their experimentally determined pKa values and the corresponding Hammett σ constants. The reaction constant (ρ) for the ionization of benzoxaboroles in an aqueous solution was determined to be -2.10. This negative value indicates that electron-withdrawing groups, which have positive σ values, stabilize the resulting boronate anion and thus lower the pKa, making the compound more acidic.
The Hammett equation is given by: log(K/K₀) = ρσ or pKa = pKa₀ - ρσ
Where:
K is the acid dissociation constant of the substituted compound.
K₀ is the acid dissociation constant of the unsubstituted compound.
ρ is the reaction constant.
σ is the substituent constant.
For the 5-nitro substituent, the σₚ value is +0.78. Using the pKa of the unsubstituted benzoxaborole (7.34), the pKa of 5-nitrobenzo[c] researchgate.netresearchgate.netoxaborol-1(3H)-ol can be predicted.
Table 2: Hammett Analysis Data for pKa Prediction of Substituted Benzoxaboroles
| Substituent | Position | σ Value | Experimental pKa |
|---|---|---|---|
| H | - | 0.00 | 7.34 |
| 5-F | para | +0.06 | 7.21 |
| 5-Cl | para | +0.23 | 6.83 |
| 5-CN | para | +0.66 | 5.94 |
| 5-NO₂ | para | +0.78 | (Predicted) |
Correlation between Electronic Modification and Reactivity
The strong electron-withdrawing nature of the nitro group significantly impacts the electronic distribution and reactivity of the benzoxaborole scaffold. nih.gov This electronic perturbation is transmitted through both inductive and resonance effects, reducing the electron density on the aromatic ring and, consequently, on the boron atom.
This increased electrophilicity of the boron atom enhances its Lewis acidity, a key factor in the interaction of benzoxaboroles with biological nucleophiles. The reactivity of the nitro group itself is also a consideration, as it can undergo reduction to an amino group, providing a handle for further chemical modification.
Effects of Substituents on Physiochemical Properties (e.g., Solubility, Lipophilicity, Lewis Acidity)
The introduction of substituents can profoundly alter the physicochemical properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.
Lipophilicity: Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter for membrane permeability. The nitro group generally increases the lipophilicity of a molecule compared to a hydrogen atom.
Lewis Acidity: As discussed previously, electron-withdrawing substituents like the nitro group increase the Lewis acidity of the boron atom in benzoxaboroles. This is due to the reduction of electron density around the boron center, making it more receptive to nucleophilic attack. This enhanced Lewis acidity is a direct consequence of the electronic modification of the aromatic ring. Studies on other benzoxaboroles have shown that the introduction of electron-withdrawing fluorine atoms reduces the pKa, which is a measure of Lewis acidity in this context. researchgate.net The introduction of a SiMe₂ group in place of the methylene (B1212753) group in the oxaborole ring has also been shown to increase Lewis acidity. nih.gov
Advanced Spectroscopic and Analytical Characterization
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For 5-nitrobenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol (C₇H₆BNO₄), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. This confirmation is a critical component of structural verification for any newly synthesized compound. nih.govresearchgate.net
Table 2: Theoretical Mass Data for 5-nitrobenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆BNO₄ |
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally fragile molecules, making it ideal for analyzing benzoxaborole derivatives. researchgate.net ESI-MS typically generates ions with little to no fragmentation, primarily showing the molecular ion or a related adduct.
In negative ion mode, ESI-MS of 5-nitrobenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol would be expected to show a prominent signal for the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the loss of a proton from the hydroxyl group. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed. Studies on other benzoxaboroles have utilized ESI-MS to investigate the formation of adducts with biologically relevant molecules, demonstrating the utility of this technique in probing molecular interactions. acs.org The sensitivity of LC-ESI-MS can also be significantly enhanced through derivatization, a strategy that has been successfully applied to other benzoxaboroles for quantitative analysis. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides unambiguous proof of structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. frontiersin.org
For 5-nitrobenzo[c] dtic.milnih.govoxaborol-1(3H)-ol, a single-crystal X-ray diffraction experiment would reveal:
The planarity of the fused bicyclic benzoxaborole ring system.
The geometry around the boron atom, confirming its tetrahedral or trigonal planar character depending on crystal packing and intermolecular interactions.
The precise bond lengths and angles of the nitro group and its orientation relative to the aromatic ring.
The nature of intermolecular hydrogen bonds, which are expected to form between the hydroxyl group of one molecule and an oxygen atom (either from the nitro group or the oxaborole ring) of a neighboring molecule, leading to the formation of supramolecular structures like dimers or chains.
While specific crystallographic data for 5-nitrobenzo[c] dtic.milnih.govoxaborol-1(3H)-ol is not widely published, the table below presents representative parameters expected for a small organic molecule of this type.
| Parameter | Expected Value/System | Information Provided |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P-1 | Symmetry elements within the unit cell. |
| Unit Cell Dimensions (Å) | a ≈ 5-10, b ≈ 5-15, c ≈ 10-20 | Size and shape of the repeating unit. |
| B-O(H) Bond Length (Å) | ~1.35 - 1.45 | Length of the boron-hydroxyl bond. |
| C-N (nitro) Bond Length (Å) | ~1.47 - 1.50 | Length of the bond connecting the nitro group to the ring. |
Electronic Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of 5-nitrobenzo[c] dtic.milnih.govoxaborol-1(3H)-ol is expected to be dominated by the electronic structure of its nitro-substituted aromatic system. Aromatic nitro compounds are known to exhibit characteristic absorption bands corresponding to n→π* and π→π* transitions. libretexts.org
π→π* Transitions: These are typically strong absorptions (high molar absorptivity, ε) and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzene (B151609) ring and the nitro group.
n→π* Transitions: These are generally weaker absorptions (low ε) and involve the excitation of a non-bonding electron (from an oxygen atom of the nitro group) to an antibonding π* orbital. This transition is often observed as a shoulder on the longer-wavelength side of the more intense π→π* bands. libretexts.org
The conjugation of the nitro group with the benzoxaborole system is expected to shift these absorption maxima to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzoxaborole.
| Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) | Assignment |
|---|---|---|
| ~320 - 340 | 1,000 - 3,000 | n→π* (from NO₂) |
| ~260 - 280 | 8,000 - 15,000 | π→π* (Charge transfer band) |
Ultraviolet Photoelectron Spectroscopy (UV-PES) is a powerful technique used to determine the energies of occupied molecular orbitals in the gas phase. nih.gov It works by irradiating a molecule with high-energy UV photons (typically from a helium discharge lamp) and measuring the kinetic energy of the ejected electrons. thermofisher.com This information directly correlates to the binding energies of the valence electrons.
For 5-nitrobenzo[c] dtic.milnih.govoxaborol-1(3H)-ol, UV-PES could provide fundamental insights into its electronic structure by:
Determining the ionization energy of the highest occupied molecular orbital (HOMO).
Mapping the energy levels of the π-orbitals associated with the aromatic ring.
Identifying the energies of the non-bonding (n) orbitals located on the oxygen atoms of the nitro and oxaborole functionalities.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common technique for studying the redox properties of a compound. For 5-nitrobenzo[c] dtic.milnih.govoxaborol-1(3H)-ol, the electrochemical behavior is expected to be dominated by the reduction of the aromatic nitro group, which is a well-studied process. dtic.milnih.gov
In aprotic solvents, the reduction of a nitroaromatic group typically proceeds through a one-electron reversible step to form a stable radical anion (ArNO₂⁻•). However, in protic media (like aqueous buffers), the reduction is a more complex, multi-electron, irreversible process. acs.org The typical reduction pathway involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632), and ultimately to the corresponding amine. rsc.orgnih.gov
A cyclic voltammogram of 5-nitrobenzo[c] dtic.milnih.govoxaborol-1(3H)-ol in an aqueous buffer would likely show a single, broad, irreversible cathodic (reduction) peak. The potential of this peak would be dependent on the pH of the solution.
| Process | Medium | Expected Peak Potential (Epc vs. Ag/AgCl) | Characteristics |
|---|---|---|---|
| NO₂ Reduction | Aqueous Buffer (pH 7) | -0.6 V to -0.9 V | Irreversible, multi-electron wave. |
| NO₂ Reduction | Aprotic (e.g., DMF) | -0.9 V to -1.2 V | Quasi-reversible one-electron reduction to a radical anion. |
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect and quantify thermal transitions such as melting, crystallization, and decomposition.
A DSC thermogram for a crystalline sample of 5-nitrobenzo[c] dtic.milnih.govoxaborol-1(3H)-ol would be expected to show:
A sharp endothermic peak corresponding to its melting point (Tₘ). The sharpness of the peak is an indicator of the sample's purity.
An exothermic peak at higher temperatures corresponding to its thermal decomposition (Tₔ). Nitroaromatic compounds can be energetic materials and may decompose exothermically.
This data is critical for determining the compound's thermal stability and for establishing appropriate handling and storage conditions.
| Thermal Event | Transition Type | Expected Temperature Range (°C) | Notes |
|---|---|---|---|
| Melting Point (Tₘ) | Endotherm | 150 - 200 | Indicates the transition from solid to liquid. |
| Decomposition (Tₔ) | Exotherm | > 220 | Indicates the onset of chemical degradation. |
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for separating 5-nitrobenzo[c] acs.orgacs.orgoxaborol-1(3H)-ol from impurities, starting materials, and byproducts that may arise during its synthesis. These techniques are also crucial for quantification and stability assessment.
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile organic compounds. For benzoxaborole derivatives, RP-HPLC is frequently the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The purity of synthesized benzoxaboroles and their derivatives is routinely checked using HPLC. nih.gov
While detailed, peer-reviewed methods for the comprehensive analysis of 5-nitrobenzo[c] acs.orgacs.orgoxaborol-1(3H)-ol are not extensively documented in publicly available literature, its synthesis and initial characterization have been described. In one such report, the compound was analyzed using a Liquid Chromatography/Mass Spectrometry (LC/MS) system. The analysis confirmed the presence of the target compound, which exhibited a specific retention time and mass-to-charge ratio.
The reported characterization data from this analysis is summarized below.
Interactive Data Table: LC/MS Parameters for 5-nitrobenzo[c] acs.orgacs.orgoxaborol-1(3H)-ol
| Parameter | Value | Details |
| Technique | LC/MS | Coupled High-Performance Liquid Chromatography and Mass Spectrometry. |
| Retention Time (t_R) | 2.36 min | The time taken for the compound to elute from the chromatographic column. |
| Mass Detection (m/z) | 194 [M-H]⁻ | The mass-to-charge ratio observed in negative ion mode, corresponding to the deprotonated molecule. |
| Column & Mobile Phase | Not Specified | Specific details regarding the column type, dimensions, mobile phase composition, and gradient were not provided in the source. |
| Flow Rate & Detection | Not Specified | The flow rate and specific HPLC detector (e.g., UV wavelength) used in conjunction with MS were not detailed. |
This information confirms the successful synthesis and provides a benchmark for the chromatographic behavior of the compound under the specific, albeit incompletely described, conditions used. For quality control and further research, a fully validated RP-HPLC method would need to be developed, optimizing parameters such as column chemistry (e.g., C18), mobile phase (e.g., acetonitrile/water or methanol (B129727)/water with modifiers like formic acid or trifluoroacetic acid), and detector wavelength based on the compound's UV-Vis absorbance spectrum.
Thin-Layer Chromatography is a versatile, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. The technique involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable mobile phase.
Specific TLC methodologies for 5-nitrobenzo[c] acs.orgacs.orgoxaborol-1(3H)-ol have not been detailed in the available scientific literature. However, general TLC methods are routinely applied to nitroaromatic compounds and other benzoxaborole derivatives. nih.gov For a compound like 5-nitrobenzo[c] acs.orgacs.orgoxaborol-1(3H)-ol, a typical TLC analysis would be conducted on silica gel plates. The choice of mobile phase would be critical and would likely consist of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve an optimal retention factor (R_f_) value. Visualization of the spots on the TLC plate could be accomplished under UV light, as nitroaromatic compounds are often UV-active. nih.gov
The development of a specific TLC method would involve screening various solvent systems to find a composition that provides a clear separation of the target compound from potential impurities, typically aiming for an R_f_ value between 0.3 and 0.7 for reliable analysis.
Interactive Data Table: Typical Parameters for TLC Analysis
| Parameter | Common Selection | Purpose in Analysis of 5-nitrobenzo[c] acs.orgacs.orgoxaborol-1(3H)-ol |
| Stationary Phase | Silica Gel 60 F254 | The fluorescent indicator (F254) allows for visualization of UV-absorbing compounds like nitroaromatics as dark spots on a green background. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol mixtures | The ratio is optimized to control the elution of the compound. The polar nitro and hydroxyl groups would require a sufficiently polar mobile phase. |
| Visualization | UV Lamp (254 nm) | To detect the compound on the plate. Staining reagents could also be used if the compound is not UV-active or for improved sensitivity. |
| Retention Factor (R_f) | Not Specified in Literature | This value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would need to be determined experimentally. |
Molecular Interactions and Biochemical Studies in Vitro and Non Clinical
Mechanisms of Interaction with Biological Targets
The bioactivity of the benzoxaborole class of compounds, including derivatives of 5-nitrobenzo[c] bioworld.comnih.govoxaborol-1(3H)-ol, is fundamentally linked to the unique properties of the boron atom within the oxaborole ring structure. This boron atom acts as a strong Lewis acid, making it capable of forming stable, reversible covalent bonds with nucleophilic groups present in biological macromolecules. nih.gov This reactivity underpins its primary mechanisms of interaction with various biological targets.
A principal mechanism of action for many bioactive benzoxaboroles is their ability to interact with cis-diol moieties, which are common in biological molecules like sugars and ribonucleic acids (RNA). nih.gov This interaction is exemplified by the Oxaborole tRNA Trapping (OBORT) mechanism. nih.govukhsa.gov.uk In this process, the boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) ribose found on a transfer RNA (tRNA) molecule. bioworld.comnih.gov This reaction traps the tRNA within the editing site of its target enzyme, creating a non-productive complex that effectively halts the enzyme's function. nih.gov This specific interaction with the ribose diol is a key factor in the inhibition of enzymes such as leucyl-tRNA synthetase. bioworld.com
Beyond interacting with diols, benzoxaboroles can also directly target the active sites of metalloenzymes. A notable example is the inhibition of Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a zinc-dependent endonuclease crucial for pre-mRNA processing. nih.gov X-ray crystallography studies have revealed that benzoxaborole inhibitors bind within the active site of human CPSF3. nih.gov In this interaction, the boron atom directly coordinates with the catalytic zinc ions essential for the enzyme's function. nih.gov This binding mode is distinct from the diol-trapping mechanism and demonstrates the versatility of the benzoxaborole scaffold in targeting different classes of enzymes by engaging with their core catalytic machinery. nih.gov
Enzyme Inhibition Studies (Non-Clinical Context)
The ability of the benzoxaborole scaffold to engage in specific molecular interactions has led to its investigation as an inhibitor of various essential enzymes in pathogens and human cells.
Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in protein synthesis, responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA. nih.govnih.gov It has been identified as a key target for benzoxaborole-based antibacterial agents. ukhsa.gov.ukasm.org The compound AN3365, a benzoxaborole derivative, inhibits bacterial LeuRS through the OBORT mechanism. bioworld.comnih.gov The boron atom in AN3365 forms an adduct with the terminal adenosine of tRNALeu, trapping it in the enzyme's editing domain and blocking protein synthesis. bioworld.com This mechanism has proven effective against a range of Gram-negative bacteria. nih.govasm.org In vitro studies demonstrated that AN3365 inhibits E. coli LeuRS with a 50% inhibitory concentration (IC₅₀) of 0.31 µM. bioworld.com This targeted inhibition highlights the potential of the benzoxaborole class in developing novel antimicrobial agents. rsc.org
CPSF3 is the endonuclease responsible for the 3'-end processing of pre-mRNAs, a critical step for generating mature messenger RNA and terminating transcription. nih.govpatsnap.com This enzyme is a target for benzoxaborole-based anticancer compounds. nih.govnih.gov Inhibition of CPSF3 by these compounds blocks pre-mRNA cleavage, leading to widespread transcriptional read-through, where transcription continues beyond the normal termination site. nih.gov This disruption of mRNA maturation prevents the production of essential proteins, ultimately leading to cancer cell death. nih.govpatsnap.com The development of specific CPSF3 inhibitors built upon the benzoxaborole scaffold has shown potent antitumor activity in non-clinical studies, establishing CPSF3 as a viable therapeutic target in oncology. nih.govresearchgate.net
The electrophilic nature of the boron atom in benzoxaboroles makes them potential candidates for inhibiting cysteine and serine proteases, which are crucial for viral replication. medrxiv.orgnih.govnih.gov While the specific compound 5-nitrobenzo[c] bioworld.comnih.govoxaborol-1(3H)-ol itself has been noted to lack direct inhibitory activity against proteases like SARS-CoV-2 Mpro, it serves as a critical precursor for synthesizing other bioactive derivatives.
For flaviviral proteases, such as the dengue virus (DENV) NS2B-NS3 protease, the incorporation of a boron-containing "warhead" is a recognized strategy for developing potent inhibitors. nih.govnih.gov Research has shown that replacing the C-terminal amide of a peptide-based inhibitor with a boronic acid can increase its inhibitory potency against DENV NS2B-NS3 by several thousand-fold. mdpi.com This suggests that the benzoxaborole scaffold, as a cyclic form of boronic acid, has the potential to be adapted for targeting such viral proteases, even if the 5-nitro derivative is not directly active. nih.gov
| Target Enzyme | Compound Class / Example | Mechanism of Inhibition | Key Research Findings (Non-Clinical) |
|---|---|---|---|
| Leucyl-tRNA Synthetase (LeuRS) | Benzoxaboroles (e.g., AN3365) | Oxaborole tRNA Trapping (OBORT); forms a covalent adduct with the terminal ribose of tRNALeu in the enzyme's editing site. bioworld.comnih.gov | Potent inhibition of bacterial protein synthesis; AN3365 shows an IC₅₀ of 0.31 µM against E. coli LeuRS. bioworld.com Effective against various Gram-negative bacteria. nih.govasm.org |
| Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) | Benzoxaboroles | Direct binding to the active site and coordination with catalytic zinc ions. nih.gov | Inhibition of pre-mRNA 3'-end processing, leading to transcriptional read-through and cancer cell death. nih.govnih.gov Shows potent antitumor activity in vitro. nih.gov |
| Flaviviral Proteases (e.g., Dengue Virus NS2B-NS3) | Boronic acid-containing compounds (related to benzoxaboroles) | Potential for covalent bond formation with the catalytic serine residue. mdpi.com | Replacing a peptide's C-terminus with a boronic acid warhead can dramatically increase inhibitory potency against DENV protease. mdpi.com The 5-nitrobenzo[c] bioworld.comnih.govoxaborol-1(3H)-ol derivative itself is a synthetic precursor, not a direct inhibitor. |
Computational Biochemistry and Molecular Modeling
Computational methods are instrumental in elucidating the molecular interactions of drug candidates like 5-nitrobenzo[c] acs.orgnih.govoxaborol-1(3H)-ol. These in silico techniques provide insights into ligand-enzyme dynamics, predict binding affinities, and help to rationalize structure-activity relationships at an atomic level.
Molecular Dynamics (MD) Simulations of Ligand-Enzyme Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of a ligand-enzyme complex over time. youtube.com This technique is applied to understand the stability of the binding pose, characterize the specific intermolecular interactions, and assess the conformational changes in both the ligand and the protein upon binding. nih.gov
For 5-nitrobenzo[c] acs.orgnih.govoxaborol-1(3H)-ol, a typical MD simulation would begin with a docked model of the compound in the active site of its target enzyme. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to calculations that solve Newton's equations of motion, generating a trajectory of atomic positions and velocities over a defined period, often on the scale of nanoseconds to microseconds. youtube.comnih.gov
Analysis of the MD trajectory can reveal crucial information. For instance, the root-mean-square deviation (RMSD) of the ligand's atoms is monitored to determine if it remains stably bound in the active site. Furthermore, the simulation allows for a detailed analysis of non-covalent interactions, such as hydrogen bonds, and their occupancy over time, which are critical for stabilizing the ligand-enzyme complex. nih.govnih.gov These simulations can shed light on the role of specific amino acid residues in positioning the substrate for a reaction. nih.gov Quantum-based molecular dynamics (QMD) can also be employed to provide atomistic details of the chemical reactions involved in enzyme catalysis. chemrxiv.org
Homology Modeling for Target Binding Prediction
In many cases, the experimental three-dimensional structure of a target protein has not been determined. Homology modeling, also known as comparative modeling, is a computational method that constructs an atomic-resolution model of a "target" protein from its amino acid sequence. nih.gov This is achieved by using a known experimental structure of a homologous protein—a "template"—as a structural guide. frontiersin.org
The process is foundational for structure-based drug design when a crystal structure is unavailable. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template; sequence similarities above 50% generally yield highly accurate models. nih.gov The main steps in homology modeling include:
Template Identification: Searching protein structure databases (like the PDB) for proteins with a similar amino acid sequence to the target.
Sequence Alignment: Aligning the target sequence with the template sequence.
Model Building: Building the 3D model of the target based on the aligned template structure.
Model Refinement and Validation: Optimizing the model to correct for any steric clashes or unfavorable geometries and validating its quality using tools like the Ramachandran plot, which assesses the conformational feasibility of amino acid backbone angles. frontiersin.org
Once a reliable model of the target enzyme for 5-nitrobenzo[c] acs.orgnih.govoxaborol-1(3H)-ol is generated, it can be used for molecular docking studies to predict the most likely binding pose and estimate the binding affinity of the compound. capes.gov.br
In Silico Site-Directed Mutagenesis for Binding Mode Elucidation
Following docking or MD simulations, in silico site-directed mutagenesis can be employed to probe the functional role of specific amino acid residues in the enzyme's active site. researchgate.net This technique computationally mimics experimental site-directed mutagenesis by altering one or more amino acid residues in the protein model and evaluating the impact on ligand binding. nih.govmdpi.com
The process involves creating a mutant version of the target protein model where a key residue is replaced by another (e.g., replacing a tyrosine with a phenylalanine to remove a hydroxyl group). Molecular docking or binding free energy calculations are then performed on both the wild-type and the mutant protein. researchgate.netmdpi.com A significant decrease in binding affinity for 5-nitrobenzo[c] acs.orgnih.govoxaborol-1(3H)-ol after a specific mutation suggests that the original amino acid is critical for the interaction. researchgate.net These studies help to identify essential residues for catalysis and binding, providing a deeper understanding of the binding mode and guiding the design of more potent and selective inhibitors. researchgate.netnih.gov This method can effectively determine if changes in amino acid side chain properties or dimensions alter the protein-chemical interaction. nih.gov
Structure-Activity Relationships in Biochemical Contexts
The biological activity of 5-nitrobenzo[c] acs.orgnih.govoxaborol-1(3H)-ol is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) explores how specific features of the molecule, such as the presence of the boron atom and the nature of substituents on the aromatic ring, influence its interaction with biological targets.
Essentiality of the Boron Atom for Specific Biological Activities
The boron atom is the central feature of the benzoxaborole pharmacophore and is indispensable for its biological activity. nih.gov Benzoxaboroles act as Lewis acids, meaning the boron atom has a vacant p-orbital that can readily accept a pair of electrons from a biological nucleophile. acs.org This property allows benzoxaboroles to form stable, reversible covalent bonds with diol-containing biomolecules, such as the 2'- and 3'-hydroxyl groups of the terminal ribose in transfer RNA (tRNA). mdpi.comnih.gov
This interaction is the basis for the mechanism of action for several benzoxaborole drugs that inhibit aminoacyl-tRNA synthetases. acs.orgmdpi.com By forming an adduct in the enzyme's active site, the benzoxaborole traps the substrate, thereby inhibiting protein synthesis. mdpi.com Studies consistently demonstrate that if the boron atom within the oxaborole ring is replaced with a carbon atom, the resulting analogue is devoid of biological activity, confirming that the unique electronic properties of boron are crucial for the compound's function. nih.govresearchgate.net
Impact of Substituents on Target Affinity and Potency
The substituents on the aromatic ring of the benzoxaborole scaffold play a critical role in modulating the compound's physicochemical properties and, consequently, its biological potency. nih.gov The ionization constant (pKa) of the boronic acid is a key parameter, as the compound's ability to bind diols is significantly enhanced in its anionic, tetrahedral boronate form. nih.gov
The nature of the substituent on the benzene (B151609) ring directly influences the pKa through inductive and resonance effects, a phenomenon that can be described by the Hammett relationship. nih.govpsu.edu Electron-withdrawing groups decrease the pKa, making the boron atom more Lewis acidic and favoring the formation of the active tetrahedral species at physiological pH. nih.gov
The nitro group (NO₂) is a powerful electron-withdrawing group due to both strong inductive and resonance effects. researchgate.netmdpi.comnih.gov Therefore, the presence of a nitro group at the 5-position of the benzoxaborole ring is expected to significantly lower the pKa compared to the unsubstituted parent compound. This enhanced Lewis acidity can lead to stronger interactions with the target enzyme and, as a result, increased affinity and potency. nih.govnih.gov The position of the nitro group is also critical, as SAR studies on other nitroaromatic compounds have shown that altering the substitution pattern can dramatically affect biological activity. nih.gov
| Substituent (at position 5) | Hammett Constant (σp) | Predicted Effect on pKa | Impact on Lewis Acidity |
|---|---|---|---|
| -H (Unsubstituted) | 0.00 | Baseline (pKa ≈ 7.3) | Moderate |
| -F (Fluoro) | +0.06 | Slight Decrease | Increased |
| -Cl (Chloro) | +0.23 | Moderate Decrease | Moderately Increased |
| -CN (Cyano) | +0.66 | Significant Decrease | Strongly Increased |
| -NO₂ (Nitro) | +0.78 | Very Significant Decrease | Very Strongly Increased |
Selectivity Profiles in Biological Systems (in vitro)
Specific in vitro selectivity data for 5-nitrobenzo[c] nih.govasm.orgoxaborol-1(3H)-ol against a panel of biological targets is not available in the reviewed scientific literature.
However, the broader class of benzoxaboroles has been investigated for selectivity. For instance, certain substituted benzoxaboroles have been designed as selective inhibitors of carbonic anhydrase (CA) isoforms. A study on 6-substituted triazolyl benzoxaboroles reported selective inhibition of human CA isoforms hCA VII and IX, with some compounds showing six- to tenfold higher selectivity for these isoforms over hCA I and hCA II. acs.org This highlights that substitutions on the benzoxaborole scaffold can significantly influence the selectivity profile. acs.org
The introduction of a nitro group can also modulate the selectivity of antimicrobial compounds. In a study on nitrofurans, modifications to the molecular periphery led to high selectivity against various ESKAPE pathogens. mdpi.com While this pertains to a different chemical class, it illustrates the principle that the nitro group and other substituents play a crucial role in determining the selectivity of a compound. Without experimental data for 5-nitrobenzo[c] nih.govasm.orgoxaborol-1(3H)-ol, its specific selectivity profile remains undetermined.
Table 1: Illustrative Selectivity of a Related Benzoxaborole Compound
No specific data is available for 5-nitrobenzo[c] nih.govasm.orgoxaborol-1(3H)-ol. The following table is for a different, exemplary benzoxaborole derivative to illustrate how selectivity data is typically presented.
| Target | Compound 20 (a 6-substituted triazolyl benzoxaborole) Kᵢ (nM) |
| hCA I | >10000 |
| hCA II | 211.5 |
| hCA IV | 1145.2 |
| hCA VII | 35.6 |
| hCA IX | 29.7 |
Source: Adapted from research on 6-substituted triazolyl benzoxaboroles to demonstrate data presentation format. acs.org
In Vitro Metabolic Stability Studies (Non-Clinical)
Specific data from in vitro metabolic stability studies for 5-nitrobenzo[c] nih.govasm.orgoxaborol-1(3H)-ol, such as its half-life (t½) or intrinsic clearance (CLᵢₙₜ) in liver microsomes or hepatocytes, have not been reported in the available literature. if-pan.krakow.plnih.gov
The metabolic fate of nitroaromatic compounds, in general, often involves the reduction of the nitro group. nih.govscielo.br This bioreduction is a key step in the mechanism of action and metabolism of many nitroaromatic drugs. scielo.br In vitro systems, such as liver microsomes, are commonly used to assess the metabolic stability of new chemical entities. nih.govmdpi.com These systems contain enzymes like cytochromes P450 that are responsible for the metabolism of foreign compounds. mdpi.com
For some nitro-substituted compounds, metabolic stability can be influenced by the position and nature of other substituents on the aromatic ring. Studies on other classes of compounds, such as nitrones, have shown that metabolism in rat liver microsomes can lead to the formation of corresponding amides and aldehydes, although this is dependent on the specific substitutions. nih.gov The electron-withdrawing nature of the nitro group in 5-nitrobenzo[c] nih.govasm.orgoxaborol-1(3H)-ol is expected to influence its metabolism, but without experimental data, its stability against metabolic enzymes remains unknown.
Table 2: General Parameters in In Vitro Metabolic Stability Assays
No specific data is available for 5-nitrobenzo[c] nih.govasm.orgoxaborol-1(3H)-ol. This table outlines the typical data generated in such studies.
| Parameter | Description |
| In Vitro Half-Life (t½) | The time it takes for 50% of the compound to be metabolized in an in vitro system (e.g., liver microsomes). |
| Intrinsic Clearance (CLᵢₙₜ) | The measure of the metabolic capacity of the liver for a compound, independent of blood flow. |
| Metabolite Identification | Characterization of the chemical structures of the products formed after metabolism. |
Potential Research Directions and Future Perspectives
Design and Synthesis of Novel Functionalized Benzo[c]unirioja.esnumberanalytics.comoxaborol-1(3H)-ol Derivatives with Tuned Properties
Future research will focus on the rational design and synthesis of novel analogues of 5-nitrobenzo[c] unirioja.esoxaborol-1(3H)-ol to refine its physicochemical and biological properties. The introduction of the nitro group at the 5-position provides a key electronic feature, but further functionalization of the benzoxaborole ring can modulate activity, selectivity, and pharmacokinetic profiles.
Synthetic strategies will likely involve multi-step processes to introduce diverse substituents. ontosight.ai For instance, the acylation of an amino-substituted benzoxaborole precursor is a common method to generate a library of amide derivatives. nih.govnih.gov This approach could be adapted to create novel amides, esters, or ethers at other positions on the 5-nitrobenzo[c] unirioja.esoxaborol-1(3H)-ol scaffold. The presence of functional groups like thiols can also serve as handles for diverse structural modifications through reactions like thiol-Michael additions, oxidations, or nucleophilic substitutions, allowing for the introduction of a wide range of polar functional groups and heterocyclic rings. rsc.org These modifications aim to optimize interactions with biological targets and improve drug-like properties.
Table 1: Synthetic Strategies for Modifying the Benzoxaborole Scaffold
| Strategy | Description | Potential Application for 5-nitrobenzo[c] unirioja.esoxaborol-1(3H)-ol |
|---|---|---|
| Acylation | Reaction of an amino-functionalized benzoxaborole with acyl chlorides or activated carboxylic acids to form amides. nih.govresearchgate.net | Introduction of diverse amide functionalities at a position other than C5 to explore structure-activity relationships (SAR). |
| Substitution Reactions | Nucleophilic substitution on a halogenated benzoxaborole precursor to introduce new functional groups. mdpi.com | Addition of amines, ethers, or other groups to modulate solubility and target binding. |
| Thiol Functionalization | Introduction of a thiol (SH) group, which can be further modified via Michael addition, oxidation, or substitution. rsc.orgnih.gov | Creation of a versatile synthetic handle for attaching a wide array of chemical moieties to tune properties. |
Advanced Mechanistic Investigations of Boron-Containing Systems in Complex Environments
A critical future direction is to unravel the detailed mechanisms of action of boron-containing compounds in complex biological environments. The structural chemistry of boron is complex, and its compounds have a tendency to engage in dynamic equilibria and disproportionation reactions, which makes identifying their precise role in catalytic or inhibitory processes challenging. rsc.org
For 5-nitrobenzo[c] unirioja.esoxaborol-1(3H)-ol, investigations should focus on how the trivalent boron atom interacts with biological nucleophiles. Boron's empty p-orbital makes it a Lewis acid, capable of forming dative bonds with active site residues of enzymes. nih.gov Mechanistic studies, combining experimental and theoretical modeling, are needed to understand how the electron-withdrawing nitro group influences the Lewis acidity of the boron center and its subsequent interactions. It is known that for catalysis to occur in some boron-mediated reactions, at least three free coordination sites on the boron atom are necessary. rsc.orgrsc.org Advanced studies could reveal whether the compound acts via a monomeric species or through more complex dimeric intermediates, which have been proposed in other boron-mediated reactions. rsc.org Understanding the dynamic equilibrium between the cyclic oxaborole form and the open-chain boronic acid form in aqueous solution is also crucial, as this can affect target engagement. acs.org
Development of New Computational Models for Boron Chemistry and Prediction of Reactivity
The advancement of computational chemistry offers powerful tools to accelerate the development of boron-based compounds. Future research will increasingly rely on in silico methods to predict the reactivity, stability, and biological activity of novel 5-nitrobenzo[c] unirioja.esoxaborol-1(3H)-ol derivatives before their synthesis.
Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction mechanisms and understand the electronic structure of boron-containing intermediates. unirioja.esrsc.orgresearchgate.net Such calculations can rationalize the stability of proposed intermediates and predict the energy barriers of reaction pathways. rsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to identify the key molecular descriptors that govern the biological activity of these compounds. unirioja.es By correlating physical properties (such as the charge of the boryl fragment or steric effects) with observed activity, these models can guide the design of new derivatives with enhanced potency. unirioja.es Machine learning algorithms are also being applied to predict the properties of boron compounds, such as the reactivity of boronic acids or the stability of boron-based materials.
Table 2: Computational Approaches in Boron Chemistry
| Method | Description | Application for 5-nitrobenzo[c] unirioja.esoxaborol-1(3H)-ol |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method used to investigate the electronic structure and geometry of molecules. researchgate.net | Elucidating reaction mechanisms, calculating bond dissociation energies, and modeling interactions with target enzymes. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | A regression model that relates quantitative chemical properties (descriptors) to biological activity. unirioja.es | Predicting the biological activity of untested derivatives to prioritize synthetic efforts. |
| Molecular Dynamics (MD) Simulations | A computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net | Simulating the binding of the oxaborole to its protein target and assessing the stability of the complex. nih.gov |
| Machine Learning (ML) | The use of algorithms to build predictive models from data. | Predicting a wide range of properties, including reactivity, stability, and potential toxicity of new derivatives. |
Exploration of Novel Analytical Techniques for Characterization of Complex Oxaboroles
The synthesis of increasingly complex functionalized derivatives of 5-nitrobenzo[c] unirioja.esoxaborol-1(3H)-ol necessitates the use of advanced analytical techniques for their unambiguous characterization. While standard methods provide foundational data, a deeper understanding of their behavior, particularly in biological media, requires more sophisticated approaches.
Standard characterization relies on a combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govnih.govmdpi.com X-ray crystallography is invaluable for determining the precise three-dimensional structure of solid-state compounds. nih.gov However, future efforts should focus on techniques that can probe the dynamic nature of these molecules. For example, variable-temperature NMR (VT-NMR) can be used to study the hydrolytic ring-opening and closing of the oxaborole ring, providing insights into its stability and kinetics in solution. acs.org Furthermore, advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for pharmacokinetic studies, enabling the sensitive detection and quantification of the parent compound and its metabolites in complex biological matrices like brain tissue homogenates. nih.gov
Expanding the Scope of Non-Clinical Biochemical Target Identification and Validation for Oxaboroles
A major hurdle in the development of novel bioactive compounds, including derivatives of 5-nitrobenzo[c] unirioja.esoxaborol-1(3H)-ol, is the identification of their specific molecular targets. Elucidating the mechanism of action is crucial for optimizing lead compounds and predicting potential off-target effects. Future research will leverage a suite of modern techniques to identify and validate the biochemical targets of this compound class.
Strategies for target identification can be broadly classified into probe-based and non-probe approaches. frontiersin.org Chemical proteomics is a powerful method that often involves synthesizing a compound analogue attached to a resin (affinity chromatography) to capture binding proteins from cell lysates. researchgate.netresearchgate.net The captured proteins are then identified using quantitative mass spectrometry. researchgate.net Another approach is forward genetics, where compound-resistant mutants are generated and sequenced to identify mutations in the target protein. nih.govtdl.org Once potential targets are identified, validation is essential. This can be achieved through techniques like RNA interference (RNAi) to knock down the expression of the target gene and observe if it replicates the effects of the compound. researchgate.net For oxaboroles, targets in pathogens have been identified, such as leucyl-tRNA synthetase (LeuRS) and the pre-mRNA cleavage and polyadenylation factor subunit (CPSF3). nih.govnih.gov Applying these target identification platforms to 5-nitrobenzo[c] unirioja.esoxaborol-1(3H)-ol could uncover novel mechanisms and therapeutic applications.
Table 3: Examples of Identified Protein Targets for Oxaborole Compounds
| Compound Class | Identified Target | Organism/Disease Area | Method of Identification |
|---|---|---|---|
| Benzoxaboroles | Leucyl-tRNA synthetase (LeuRS) | Bacteria, Fungi nih.govrsc.org | Molecular Docking, In-vitro Assays nih.gov |
| Benzoxaboroles (e.g., AN3661, AN13762) | Cleavage and polyadenylation specificity factor 3 (CPSF3) | Apicomplexan Parasites (Malaria) nih.gov | Forward Genetics, Transcriptome Sequencing nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via base-catalyzed nucleophilic substitution reactions. For example, benzo[c][1,2]oxaborol derivatives are often prepared by reacting precursors like brominated aromatic compounds with boronic acids under alkaline conditions . Purification typically involves recrystallization or column chromatography, with purity verified by high-performance liquid chromatography (HPLC) (>95% purity criteria) . Yield optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for structural confirmation. For nitro-substituted analogs, aromatic protons typically appear at δ 7.1–8.0 ppm, while the oxaborole ring protons resonate near δ 3.5–4.5 ppm .
- Elemental Analysis : Used to validate molecular formula (e.g., CHBNO) with tolerances ≤0.3% for C, H, and N .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 193.05 g/mol) and isotopic patterns .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
- Safety Protocols : Use fume hoods for synthesis, nitrile gloves, and lab coats. The nitro group may pose irritant properties, requiring emergency eyewash access .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what chiral stationary phases are effective?
- Methodological Answer : Chiral HPLC using a Chiralpak AD column (20 µm) with a CO/methanol mobile phase effectively separates enantiomers. Detection at 254 nm optimizes sensitivity for nitro-aromatic compounds. For example, racemic mixtures dissolved in methanol (80 mg/mL) show baseline separation with retention time differences ≥1.5 min .
Q. What computational approaches predict the reactivity of the nitro group in this compound under reductive conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro-group reduction pathways. Key parameters include:
- Electrostatic Potential Maps : Identify electron-deficient regions susceptible to nucleophilic attack.
- Transition State Analysis : Predict activation energies for hydrogenation or substitution reactions . Experimental validation via controlled hydrogenation (H, Pd/C) can correlate theoretical and observed products (e.g., amine derivatives) .
Q. How does the nitro group influence the biological activity of benzo[c][1,2]oxaborol derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
- In Vitro Assays : Test nitro-substituted analogs against microbial targets (e.g., Candida albicans) and compare IC values with non-nitrated derivatives.
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially increasing binding affinity to serine proteases in pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
